2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate
Overview
Description
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
Scientific Research Applications
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, and cell division .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets and cause changes that inhibit the function of these enzymes . This can lead to the disruption of essential cellular processes, potentially leading to cell death .
Biochemical Pathways
Given the known targets of 1,3,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to dna replication, gene expression, and cell division . The downstream effects of these disruptions could include cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the metabolic ring opening of 1,3,4-oxadiazole derivatives is mediated by cytochrome p450s (p450s) . This could impact the bioavailability of the compound.
Result of Action
Given the potential targets and mode of action, it can be inferred that this compound may lead to the inhibition of essential enzymes, disruption of crucial cellular processes, and potentially cell death .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the toxic effects .
Metabolic Pathways
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. The interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for the metabolic conversion of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate .
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate . The reaction mixture is usually refluxed for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a piperidine ring.
4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine: This compound has a methoxymethyl group instead of a trifluoroacetate group.
Uniqueness
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.C2HF3O2/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;3-2(4,5)1(6)7/h7,9H,2-5H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWQMFVRFSLASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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